2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate
CAS No.: 1235441-26-5
Cat. No.: VC2920156
Molecular Formula: C14H16F3NO4S
Molecular Weight: 351.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235441-26-5 |
|---|---|
| Molecular Formula | C14H16F3NO4S |
| Molecular Weight | 351.34 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(3-cyclopentylsulfonylphenyl)carbamate |
| Standard InChI | InChI=1S/C14H16F3NO4S/c15-14(16,17)9-22-13(19)18-10-4-3-7-12(8-10)23(20,21)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,18,19) |
| Standard InChI Key | CJDPOVIWMBNUDK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F |
| Canonical SMILES | C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F |
Introduction
Chemical Identification and Structure
2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate is formally identified through several chemical registries and structural representations. This carbamate derivative contains multiple functional groups that contribute to its chemical behavior and potential applications.
Registry Information and Nomenclature
The compound is registered with CAS number 1235441-26-5, providing a unique identifier in chemical databases. Its IUPAC name is 2,2,2-trifluoroethyl N-(3-cyclopentylsulfonylphenyl)carbamate, which systematically describes its chemical structure. The compound is categorized as a carbamate derivative, specifically a carbamic acid ester with a trifluoroethyl group .
Structural Representations
The molecular formula is C₁₄H₁₆F₃NO₄S, with a corresponding molecular weight of 351.34 g/mol. Its structure features several key components:
-
A carbamate functional group (-NH-CO-O-)
-
A 2,2,2-trifluoroethyl moiety
-
A cyclopentanesulfonyl group
-
A phenyl ring connecting these functional elements
The compound can be represented through various cheminformatics notations:
| Structural Representation | Data |
|---|---|
| Standard InChI | InChI=1S/C14H16F3NO4S/c15-14(16,17)9-22-13(19)18-10-4-3-7-12(8-10)23(20,21)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,18,19) |
| Standard InChIKey | CJDPOVIWMBNUDK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F |
These representations provide machine-readable formats for database searching and computational analysis.
Physical and Chemical Properties
Understanding the physicochemical properties of 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate is crucial for assessing its potential applications and handling requirements.
Chemical Reactivity
The reactivity profile of 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate is influenced by several functional groups:
The presence of a 2,2,2-trifluoroethyl group in carbamates generally results in moderate reactivity compared to ethyl or phenyl carbamates, which prevents formation of symmetrical ureas during synthesis reactions while allowing for controlled interactions with nucleophiles .
Synthesis and Preparation
The synthesis of 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate involves specific chemical pathways and reaction conditions that have been documented in chemical literature.
Synthetic Route
The typical synthesis pathway involves the reaction of 3-(cyclopentanesulfonyl)aniline with 2,2,2-trifluoroethyl chloroformate in the presence of a base. This reaction follows a nucleophilic acyl substitution mechanism, where the amine group of the aniline derivative attacks the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate bond .
Related Synthetic Methodologies
Research on related compounds provides insight into potential alternative synthesis approaches. One relevant method involves the use of bis(2,2,2-trifluoroethyl) carbonate as an alternative to 2,2,2-trifluoroethylchloroformate in one-pot synthesis reactions . This approach has been successfully employed in the synthesis of unsymmetrical ureas and could potentially be adapted for carbamate formation .
The general reaction scheme can be represented as:
3-(cyclopentanesulfonyl)aniline + 2,2,2-trifluoroethyl chloroformate → 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate + HCl
In this reaction, a base such as triethylamine is typically used to neutralize the HCl produced .
| Quantity | Price (EUR) |
|---|---|
| 100mg | €469.00 |
| 1g | €1,173.00 |
These prices reflect the specialized nature of the compound and the likely complex synthesis required for its preparation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume